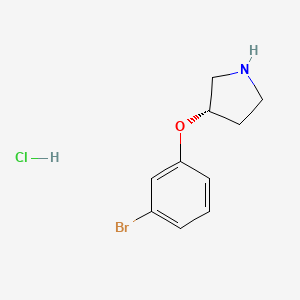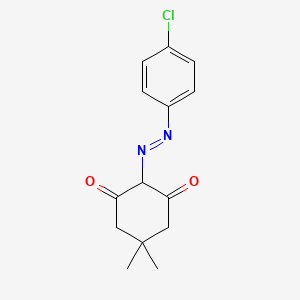
2-((4,5-Diphenyloxazol-2-yl)thio)-N-isobutylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4,5-Diphenyloxazol-2-yl)thio)-N-isobutylpropanamide is a chemical compound with the CAS Number: 565466-26-4 . It has a molecular weight of 352.46 . The compound is stored in a sealed, dry environment at room temperature . It is a solid substance .
Molecular Structure Analysis
The IUPAC name for this compound is 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-isopropylacetamide . The InChI code is 1S/C20H20N2O2S/c1-14(2)21-17(23)13-25-20-22-18(15-9-5-3-6-10-15)19(24-20)16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3,(H,21,23) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 352.46 . It is a solid substance and is stored in a sealed, dry environment at room temperature .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Biological Importance
Research into compounds with similar structural characteristics, such as 2-(thio)ureabenzothiazoles and 1,2,4-triazoles, highlights the significant potential of “2-((4,5-Diphenyloxazol-2-yl)thio)-N-isobutylpropanamide” in medicinal chemistry. These compounds demonstrate a broad spectrum of biological activities, serving as potential therapeutic agents and pharmacophores due to their diverse physicochemical properties. The synthesis and application of such compounds are crucial in drug development, especially in designing molecules with enhanced biological activity and specificity (Rosales-Hernández et al., 2022).
Antimicrobial and Antifungal Activities
Derivatives of 1,2,4-triazoles, which share a common heterocyclic motif with the compound , have been extensively studied for their antimicrobial and antifungal properties. These studies underscore the potential of “2-((4,5-Diphenyloxazol-2-yl)thio)-N-isobutylpropanamide” in contributing to the development of new antimicrobial and antifungal agents. The structure-activity relationship (SAR) insights from such derivatives can guide the synthesis of new compounds with optimized efficacy against specific pathogens (Ohloblina, 2022).
Potential in Neurological Disorders
The exploration of 1,2,4-triazole derivatives and their biological features, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities, highlights the versatility of compounds with similar structural frameworks. This diversity suggests potential research avenues for “2-((4,5-Diphenyloxazol-2-yl)thio)-N-isobutylpropanamide” in the context of neurological disorders, where modulation of neuroinflammatory pathways and microbial infections plays a significant role in disease progression and therapy (M. V. Ohloblina, 2022).
Insights into Drug Discovery and Development
The synthesis and evaluation of thiophene analogues of known carcinogens present a methodology potentially applicable to “2-((4,5-Diphenyloxazol-2-yl)thio)-N-isobutylpropanamide.” Such research not only aids in understanding the carcinogenic potential of novel compounds but also contributes to the development of safer therapeutic agents. This approach underscores the importance of evaluating both the therapeutic potential and safety profile of new compounds in the early stages of drug discovery (Ashby et al., 1978).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-methylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-15(2)14-23-21(25)16(3)27-22-24-19(17-10-6-4-7-11-17)20(26-22)18-12-8-5-9-13-18/h4-13,15-16H,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJZPDDNFBJIGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(C)SC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4,5-Diphenyloxazol-2-yl)thio)-N-isobutylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339742.png)
![2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-N-methyl-benzamide](/img/structure/B6339744.png)
![2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339751.png)
![Benzoic acid 2 [(benzoyloxy)methyl]-6-methoxy ethyl ester](/img/structure/B6339753.png)







![2,10-Diaza-9-(2,4-dichlorophenyl)-13-chloro-5,5-dimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(15),3(8),11(12),13-tetraen-7-one](/img/structure/B6339813.png)